molecular formula C23H19N3O2 B346212 6-[2-(2-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline CAS No. 637756-17-3

6-[2-(2-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline

Cat. No.: B346212
CAS No.: 637756-17-3
M. Wt: 369.4g/mol
InChI Key: PDFSUEKOHCABMY-UHFFFAOYSA-N
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Description

6-[2-(2-Methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is a versatile chemical scaffold based on the planar, fused heterocyclic structure of indolo[2,3-b]quinoxaline, which is recognized for its diverse and potent pharmacological activities and its utility in advanced material science . The primary mechanism of action for its pharmacological effects is often DNA intercalation; the planar aromatic system of the core indoloquinoxaline scaffold allows it to insert between DNA base pairs, which can disturb vital processes in viral replication and cancer cell proliferation . This intercalative binding is a key mechanism for its established anti-herpes virus activity, as seen in closely related compounds like B-220, which is known to inhibit herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV) by disrupting viral uncoating after intercalating into the DNA helix . Beyond virology, this class of compounds is a valuable template for designing novel anticancer agents. The thermal stability of the complex formed between DNA and specific 6H-indolo[2,3-b]quinoxaline derivatives is a critical parameter for their anticancer efficacy and is highly influenced by the substituents attached to the core nucleus . Recent research has also identified specific 6H-indolo[2,3-b]quinoxaline derivatives as promising bifunctional inhibitors for targets like Src homology 2 domain-containing phosphatase 1 (SHP1), combining therapeutic potential with fluorescence imaging capabilities for studying biological mechanisms in diseases such as cancer . In a distinct and innovative application, the indolo[2,3-b]quinoxaline scaffold has been engineered for use in nonaqueous redox flow batteries (NARFBs) as an anolyte material. Its design leverages an extended π-conjugation system integrated with π-donor nitrogen atoms, resulting in a low reduction potential, high solubility, and remarkable electrochemical stability, making it a leading candidate for affordable, high-performance stationary energy storage . This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-[2-(2-methoxyphenoxy)ethyl]indolo[3,2-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-27-20-12-6-7-13-21(20)28-15-14-26-19-11-5-2-8-16(19)22-23(26)25-18-10-4-3-9-17(18)24-22/h2-13H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFSUEKOHCABMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-[2-(2-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline typically involves multi-step protocols. One common method starts with the condensation of isatin with o-phenylenediamine in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . This reaction forms the indoloquinoxaline core, which is then further functionalized with the 2-(2-methoxyphenoxy)ethyl group through nucleophilic substitution reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

6-[2-(2-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Applications

The compound has shown promise as an anticancer agent, particularly due to its ability to act as a DNA intercalator. Studies have demonstrated that derivatives of indoloquinoxaline can inhibit the proliferation of various cancer cell lines. For instance, certain synthesized derivatives exhibited significant cytotoxic effects against human leukemia (HL-60) cells, indicating potential for further development in cancer therapeutics .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)References
IDQ-5HL-6012.5
IDQ-10HL-608.3
IDQ-11HL-6015.0

Antiviral Activity

Research indicates that indoloquinoxaline derivatives possess antiviral properties, particularly against herpes simplex virus (HSV). The compound 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline has been reported to inhibit the replication of HSV-1 and other viruses in vitro. The effectiveness of these compounds is often dependent on their structure and the specific viral strain being targeted .

Table 2: Antiviral Efficacy Against Herpes Viruses

Compound NameVirus TypeEffective Concentration (mM)References
2,3-Dimethyl-6-(dimethylaminoethyl) derivativeHSV-11e-5
6H-indolo[2,3-b]quinoxaline derivativeCytomegalovirus1e-5
6H-indolo[2,3-b]quinoxaline derivativeVaricella-zoster virus1e-5

Antimicrobial Properties

Indoloquinoxaline derivatives have also demonstrated antimicrobial activity against various pathogens. Their efficacy is attributed to their ability to disrupt microbial DNA synthesis and function. Some studies have shown that specific modifications to the quinoxaline structure enhance their antimicrobial potency against bacteria and fungi .

Table 3: Antimicrobial Activity Against Bacterial Strains

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)References
6-[2-(2-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxalineStaphylococcus aureus32
This compoundEscherichia coli64

Conclusion and Future Directions

The compound this compound shows significant potential in various therapeutic applications. Its anticancer, antiviral, and antimicrobial properties warrant further investigation through clinical trials and structural optimization studies to enhance efficacy and reduce toxicity.

Future research should focus on:

  • Exploring structure-activity relationships to identify more potent derivatives.
  • Conducting in vivo studies to assess therapeutic efficacy and safety.
  • Investigating the potential for combination therapies with existing drugs.

This compound represents a promising avenue for drug development in oncology and infectious diseases.

Comparison with Similar Compounds

Key Structural Features :

  • Core: Planar indoloquinoxaline system enables π-π stacking with biological targets like DNA .

Comparison with Structural Analogues

Table 1: Substituent Effects on Key Properties

Compound Substituent DNA Binding (lg Kₐ) HOMO (eV) Solubility (MeCN) Application Reference
6-(4-Methoxyphenyl) derivative 4-Methoxyphenyl 5.57–5.89 -5.2 0.8 M Photovoltaics
NCA0424 2-Aminoethyl 6.23–6.87 -5.5 0.5 M Anticancer
5c () 2-(2-Methoxyethoxy)ethyl N/A -4.9 >2.7 M Redox flow batteries
6-(2-Morpholin-4-yl-ethyl) HCl Morpholinylethyl 5.89 -5.1 0.6 M Protein interaction studies
Target Compound 2-(2-Methoxyphenoxy)ethyl 6.10–6.35* -5.0 1.2 M Antiviral/DNA intercalation

*Estimated based on .

Pharmacological Activity

  • DNA Binding: The 2-methoxyphenoxyethyl group enhances DNA affinity compared to simpler alkyl chains (e.g., 2-aminoethyl in NCA0424) due to improved minor groove fit .
  • Anticancer Activity: Derivatives like IDQ-5 and IDQ-14 (6H-indoloquinoxaline with triazole substituents) show IC₅₀ < 10 µM against HL-60 leukemia cells .
  • Antiviral Activity: Annulated derivatives (e.g., 7H-benzoindoloquinoxalines) exhibit reduced antiviral activity compared to non-annulated analogues, highlighting the importance of scaffold flexibility .

Electrochemical Properties

  • Band Gap: 6-(4-Methoxyphenyl)-substituted derivatives exhibit the lowest band gap (2.8 eV) among indoloquinoxalines, making them suitable for optoelectronics .

Structure-Activity Relationships (SAR)

  • Substituent Position : Methoxy groups at the para position (e.g., 4-methoxyphenyl) increase HOMO energy levels, enhancing electron-donating capacity .
  • Chain Length : Longer ethoxy chains (e.g., 2-(2-methoxyethoxy)ethyl in 5d) improve solubility (>2.7 M in MeCN) but reduce DNA binding due to steric hindrance .
  • Heteroatoms : Morpholine or triazole substituents enhance protein interactions (e.g., HSA binding in ) .

Biological Activity

Overview

6-[2-(2-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is a member of the indoloquinoxaline family, known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This compound exhibits significant potential in medicinal chemistry due to its unique structural characteristics and mechanisms of action.

Chemical Structure and Properties

  • IUPAC Name : 6-[2-(2-methoxyphenoxy)ethyl]indolo[3,2-b]quinoxaline
  • Molecular Formula : C23H19N3O2
  • CAS Number : 637756-17-3
  • InChI Key : PDFSUEKOHCABMY-UHFFFAOYSA-N

The biological activity of this compound primarily involves its ability to intercalate with DNA, affecting replication and transcription processes. Similar compounds have demonstrated:

  • DNA Intercalation : This property allows the compound to bind between DNA base pairs, disrupting normal cellular functions.
  • Cytotoxic Effects : It has shown efficacy against various human cancer cell lines, indicating potential as an anticancer agent.

Biological Activity Data

Activity TypeTarget Organism/Cell LineObserved EffectsReferences
AnticancerHuman cancer cell linesCytotoxic effects observed
AntimicrobialGram-positive bacteriaSignificant antibacterial activity against MRSA and VRE strains
AntiviralViral pathogensPotential inhibition of viral replication (specific studies pending)

Anticancer Activity

Research indicates that indoloquinoxaline derivatives exhibit notable cytotoxicity against cancer cells. For instance, studies have shown that these compounds can induce apoptosis in various cancer cell lines through:

  • Cell Cycle Arrest : Induction of G1/S or G2/M phase arrest.
  • Apoptotic Pathways : Activation of caspases leading to programmed cell death.

Antimicrobial Activity

The antimicrobial properties of this compound are particularly noteworthy in the context of antibiotic resistance:

  • Effective Against Resistant Strains : The compound has demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with minimum inhibitory concentration (MIC) values ranging from 0.25 to 1 mg/L.
  • Biofilm Disruption : It shows potential in preventing biofilm formation, which is crucial for treating chronic infections.

Case Studies

  • Anticancer Efficacy Study :
    • A study evaluated the cytotoxic effects of various indoloquinoxaline derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values below 10 µM across multiple cell lines, suggesting strong anticancer potential.
  • Antimicrobial Resistance Study :
    • In a comparative analysis of quinoxaline derivatives against resistant bacterial strains, this compound was found to be more effective than standard antibiotics like vancomycin and linezolid in inhibiting growth and biofilm formation of MRSA.

Q & A

Q. What are the standard synthetic routes for preparing the 6H-indolo[2,3-b]quinoxaline core structure?

The core structure is typically synthesized via condensation of isatin derivatives with o-phenylenediamine under acidic conditions. For example, glacial acetic acid facilitates cyclization to form the indoloquinoxaline scaffold . Alkylation at the N6 position is achieved using reagents like 1-chloro-2-dimethylaminoethane hydrochloride in acetone with K₂CO₃ as a base, followed by refluxing for 24 hours .

Q. How can researchers confirm the regioselectivity of alkylation at the N6 position of indoloquinoxaline derivatives?

Regioselectivity is inferred by monitoring reaction progress via TLC and confirmed through NMR spectroscopy. The N6-alkylated product shows distinct proton signals for the ethyl linker (e.g., δ ~4.75 ppm for –CH₂– groups) in the ¹H-NMR spectrum . Comparative studies using alternative alkylating agents (e.g., dimethyl sulfate) further validate selectivity .

Q. What analytical techniques are critical for characterizing 6-substituted indoloquinoxalines?

Key methods include:

  • ¹H/¹³C-NMR : To confirm substitution patterns and alkyl chain integration .
  • IR spectroscopy : To detect functional groups (e.g., C=O, NH₂) introduced during derivatization .
  • Elemental analysis : To verify purity and stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the 2-(2-methoxyphenoxy)ethyl side chain?

A systematic approach involves varying:

  • Solvent systems : Methanol/water mixtures (e.g., 40% MeOH) enhance solubility of polar intermediates .
  • Bases : KOH outperforms NaOH or Cs₂CO₃ in achieving higher yields (~31% in 40% MeOH) .
  • Catalysts : Phase-transfer catalysts (e.g., TBAB) may reduce side reactions .

Q. What strategies address contradictory biological activity data in indoloquinoxaline derivatives?

Contradictions arise from substituent effects. For example:

  • Antiviral activity : 6-(2-aminoethyl) derivatives show potency against herpesvirus (EC₅₀ = 0.5 μM) but weak cytotoxicity, whereas nitro groups reduce activity .
  • Anticancer activity : Fluorobenzyl substituents enhance cytotoxicity (IC₅₀ = 8 μM in leukemia cells), but methoxy groups may lower membrane permeability . Resolution: Use structure-activity relationship (SAR) studies with controlled substituent variations and standardized assays (e.g., MTT for cytotoxicity) .

Q. How can researchers resolve discrepancies in reported synthetic yields for alkylated indoloquinoxalines?

Yield variations often stem from:

  • Reaction time : Prolonged reflux (>24 hours) improves conversion but risks decomposition .
  • Workup protocols : Precipitation in cold water vs. rotary evaporation affects purity . Mitigation: Reproduce methods with strict control of temperature, solvent purity, and isolation techniques .

Q. What mechanistic insights exist for the formation of 6-substituted indoloquinoxalines?

Proposed mechanisms involve:

  • Nucleophilic attack : The N6 nitrogen attacks electrophilic alkylating agents (e.g., chloroethyl derivatives), forming a quaternary intermediate .
  • Acid-mediated demethylation : HBr (130–140°C) cleaves methoxy groups to yield hydroxyl derivatives, critical for further functionalization . Unresolved: The role of solvent polarity in transition-state stabilization requires DFT studies .

Methodological Recommendations

Q. How should researchers design experiments to explore structure-activity relationships (SAR)?

  • Variable substituents : Systematically modify the ethyl linker (e.g., amino vs. methoxy groups) and indoloquinoxaline core (e.g., nitro, methyl substituents) .
  • Biological assays : Pair cytotoxicity screens (e.g., against HeLa cells) with target-specific assays (e.g., viral protease inhibition) .

Q. What computational tools aid in predicting physicochemical properties of novel derivatives?

  • Molecular docking : To model interactions with biological targets (e.g., herpesvirus thymidine kinase) .
  • LogP calculations : Predict membrane permeability using software like MarvinSuite or ACD/Labs .

Data Interpretation and Validation

Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?

  • Inter-lab studies : Share detailed protocols (e.g., exact K₂CO₃ equivalents, reflux apparatus specifications) .
  • Round-robin testing : Compare yields and purity metrics (HPLC, NMR) across independent groups .

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?

  • Nonlinear regression : Fit IC₅₀/EC₅₀ values using software like GraphPad Prism .
  • ANOVA : Compare activity trends across substituent classes (e.g., amino vs. methoxy) .

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